molecular formula C17H31N3O3 B12310686 tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B12310686
M. Wt: 325.4 g/mol
InChI Key: XLWZJEAUSXBPLM-UHFFFAOYSA-N
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Description

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyano group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .

Properties

IUPAC Name

tert-butyl N-[1-[(1-cyano-3-methylbutyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-8-12(4)14(20-16(22)23-17(5,6)7)15(21)19-13(10-18)9-11(2)3/h11-14H,8-9H2,1-7H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWZJEAUSXBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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